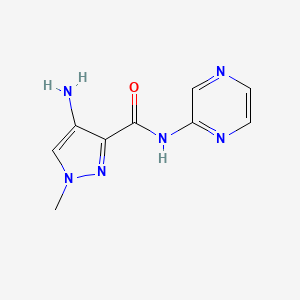

4-amino-1-methyl-N-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-1-methyl-N-pyrazin-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c1-15-5-6(10)8(14-15)9(16)13-7-4-11-2-3-12-7/h2-5H,10H2,1H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNHIBIUSQJVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NC2=NC=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-1-methyl-N-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C₈H₉N₅O

- Molecular Weight : 182.22 g/mol

- CAS Number : 139756-02-8

- Structural Characteristics : The compound features a pyrazole ring substituted with an amino group and a carboxamide, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : Recent studies have shown that compounds with similar structures exhibit inhibitory effects on various kinases, including Aurora-A and CDK2, which are involved in cell cycle regulation and cancer progression. For example, related pyrazole derivatives demonstrated IC₅₀ values as low as 25 nM against CDK2 .

- Antitumor Activity : Several derivatives of pyrazole compounds have been evaluated for their anticancer properties. In vitro studies indicated that certain analogs could induce apoptosis in cancer cell lines (e.g., A549) with IC₅₀ values ranging from 0.95 nM to 49.85 µM .

- Anti-inflammatory Effects : Pyrazole derivatives have also been studied for their anti-inflammatory properties, particularly through the inhibition of TNF-alpha release and other inflammatory mediators . The presence of an amino group at the 4-position has been linked to enhanced anti-inflammatory activity.

Biological Activity Data

| Activity Type | Target/Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Antitumor | A549 (lung cancer) | 49.85 | |

| CDK2 Inhibition | Various cancer cells | 0.025 | |

| Anti-inflammatory | TNF-alpha release | - |

Case Studies

- Anticancer Studies : In a study by Xia et al., a series of pyrazole derivatives were synthesized and screened for their ability to induce apoptosis in cancer cells. The most potent compound exhibited significant growth inhibition against A549 cells, highlighting the potential of pyrazole derivatives in cancer therapy .

- Inflammation Models : Research focused on the anti-inflammatory effects of pyrazole compounds showed that specific modifications at the N1 position could enhance their efficacy in inhibiting pro-inflammatory cytokines in vitro and in vivo .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have identified 4-amino-1-methyl-N-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide as a promising candidate for anti-inflammatory therapies. The compound acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a significant role in regulating inflammatory responses. By inhibiting NAAA, the compound helps preserve endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects at the site of inflammation .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). In vitro studies have shown that it can inhibit cell proliferation effectively, with reported IC50 values indicating significant potency against these cell lines .

Case Study 1: Inhibition of Cancer Cell Lines

A study focused on the synthesis and evaluation of pyrazole derivatives, including this compound, demonstrated its effectiveness against multiple cancer types. The compound showed promising results with IC50 values ranging from 3.79 to 42.30 µM across different cell lines, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Structure–Activity Relationship Analysis

A comprehensive structure–activity relationship (SAR) analysis was conducted to optimize the pharmacological properties of pyrazole derivatives. Modifications to the chemical structure were found to enhance both the anti-inflammatory and anticancer activities of the compounds, including this compound. This research underscores the importance of chemical modifications in developing more effective therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of 4-amino-1-methyl-N-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Pyrazine vs. Pyridine Substituents :

- The pyrazin-2-yl group in the target compound provides two nitrogen atoms in the aromatic ring, enhancing hydrogen-bonding and π-stacking capabilities compared to pyridin-2-yl (one nitrogen) . This could improve binding affinity in enzyme-targeted therapies.

Amino Group Position: The 4-amino group in the target compound contrasts with the 5-carboxamide in CAS 1006454-36-9 . Positional differences influence steric hindrance and electronic distribution, affecting interactions with biological targets like kinases or GPCRs.

Alkyl vs. Aromatic Substituents :

- Compounds with bulky groups (e.g., 3-methylcyclobutyl in CAS 1602471-12-4) show reduced solubility but increased selectivity for hydrophobic binding pockets .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-amino-1-methyl-N-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For pyrazole-carboxamide analogs, reaction conditions (e.g., solvent polarity, temperature) critically influence yield. Use anhydrous solvents like DMF or THF under nitrogen to minimize hydrolysis. Purification via recrystallization in ethanol or methanol, followed by column chromatography (silica gel, CHCl₃:MeOH gradient), ensures purity. Validate intermediates using melting point analysis and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers optimize solubility and partition coefficients (logP) for this compound in biological assays?

- Methodological Answer : Solubility can be enhanced by introducing polar substituents (e.g., hydroxyl or amino groups) or using co-solvents like DMSO (≤1% v/v). LogP determination via the shake-flask method in 1-octanol/phosphate buffer (pH 6.8) is standard. For analogs, logP values between 1.5–2.5 are typical, balancing membrane permeability and aqueous solubility .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : Use a combination of:

- ¹H NMR : Confirm aromatic protons (δ 7.5–8.5 ppm for pyrazine/pyrazole rings) and methyl groups (δ 2.5–3.5 ppm).

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95% by HPLC with C18 columns).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation ≤0.4%) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Employ quantum chemical calculations (DFT, B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and docking studies (AutoDock Vina) against target proteins (e.g., kinases). The ICReDD framework integrates reaction path searches and experimental data to prioritize derivatives with predicted high binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-carboxamide analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

- Use isogenic cell lines and matched controls.

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays.

- Cross-reference with structural analogs (e.g., 5-amino-N-phenyl-pyrazole-4-carboxamides) to identify SAR trends .

Q. How can intramolecular cyclization side reactions be minimized during synthesis?

- Methodological Answer : Curtius reaction conditions (e.g., 4-hydroxymethylpyrazole-3-carbonyl azides) may lead to undesired oxazinone byproducts. Mitigate this by:

- Maintaining low temperatures (0–5°C).

- Using excess primary amines (1.5–2.0 eq.) to trap intermediates.

- Monitoring reaction progress via TLC (Rf = 0.3–0.5 in EtOAc:hexane) .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.